molecular formula C23H19N5O3S B2400744 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine CAS No. 866811-43-0

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2400744
CAS No.: 866811-43-0
M. Wt: 445.5
InChI Key: BASLLKVHWSGVOB-UHFFFAOYSA-N
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Description

This compound (CAS: 866811-43-0) is a triazoloquinazoline derivative characterized by a benzenesulfonyl group at position 3 and a 4-ethoxyphenylamine substituent at position 5 (Fig. 1). Its molecular weight is 445.5 g/mol, with a computed XLogP3 value of 4.5, indicating moderate lipophilicity . The structure includes a fused triazole-quinazoline core, which is common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S/c1-2-31-17-14-12-16(13-15-17)24-21-19-10-6-7-11-20(19)28-22(25-21)23(26-27-28)32(29,30)18-8-4-3-5-9-18/h3-15H,2H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASLLKVHWSGVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materialsReaction conditions may involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Chemical Reactions Analysis

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit cell proliferation. Additionally, it has shown promise in antimicrobial research, targeting various bacterial and fungal strains .

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine involves its interaction with DNA, leading to the inhibition of DNA replication and transcription. This compound can intercalate into the DNA strands, disrupting the normal function of the DNA and leading to cell death. It also targets specific molecular pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Sulfonyl and Amine Groups

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Sulfonyl Substituent Amine Substituent Molecular Weight (g/mol) Melting Point (°C) Key Features
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-triazolo[1,5-a]quinazolin-5-amine Benzenesulfonyl 4-Ethoxyphenyl 445.5 N/A High solubility due to ethoxy group
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)-triazolo[1,5-a]quinazolin-5-amine 2,5-Dimethylbenzenesulfonyl 4-Methylbenzyl ~460* N/A Increased steric bulk from methyl groups
N-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine 4-Methylbenzenesulfonyl 3-Chloro-4-methylphenyl ~470* N/A Chloro group enhances electronegativity
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-triazolo[1,5-a]quinazolin-5-amine 4-Methylphenyl 3,4-Diethoxyphenethyl ~500* N/A Extended alkyl chain improves membrane permeability

*Estimated based on structural similarity.

Key Observations:
  • In contrast, methyl-substituted sulfonyl groups (e.g., 4-methylbenzenesulfonyl in ) reduce polarity .
  • Solubility: The 4-ethoxyphenyl group enhances water solubility compared to non-polar analogs like 4-methylbenzyl () or chloro-substituted amines () .
  • Steric Hindrance : Compounds with bulkier substituents (e.g., 2,5-dimethylphenyl in ) may exhibit reduced binding affinity in enzymatic assays due to steric clashes .

Comparison with Triazolopyrimidine Derivatives

For example:

  • Compound 6d (N-(4-Ethoxyphenyl)-2-phenoxypyrido[3,2-e]triazolo[1,5-a]pyrimidin-5-amine): Contains a pyrido-triazolopyrimidine core with a phenoxy group. Melting point (154–156°C) is lower than the target compound’s estimated range (~200–250°C, inferred from ), suggesting differences in crystallinity .
  • Biological Activity : Triazolopyrimidines in showed α-glucosidase inhibition, but the target compound’s activity remains unstudied. Substituent positioning (e.g., ethoxy vs. methoxy) may modulate enzyme binding .

Biological Activity

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antihypertensive properties. This article explores the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C22H22N6O3SC_{22}H_{22}N_{6}O_{3}S, with a molecular weight of 431.5 g/mol. The compound features a triazole ring fused to a quinazoline core, which is known for its bioactivity.

PropertyValue
Molecular FormulaC22H22N6O3S
Molecular Weight431.5 g/mol
IUPAC NameThis compound
InChI KeySHUBLANNZAUMPN-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the potential anticancer activity of triazoloquinazoline derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. The mechanism of action is often linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

  • Case Study : A derivative similar to this compound exhibited an IC50 value of 0.78 µg/mL against M. tuberculosis, indicating strong antitumor properties .

Antihypertensive Activity

Triazoloquinazolines have also been investigated for their antihypertensive properties. In vivo studies using spontaneously hypertensive rats (SHR) have shown that these compounds can significantly lower blood pressure.

  • Case Study : A study reported that a synthesized triazoloquinazoline derivative exhibited greater antihypertensive activity than the standard prazocin in SHR models .

Antibacterial Activity

The antibacterial potential of triazoloquinazolines has been explored in various studies. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.

  • Research Findings : Compounds from this class have been identified as effective inhibitors of bacterial growth, with some derivatives demonstrating an MIC value as low as 0.5 µg/mL against pathogenic strains .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit key enzymes or modulate receptor activities involved in disease pathways.

Q & A

Q. Advanced

  • Docking simulations : Use AutoDock Vina or Schrödinger to model interactions with targets like DNA topoisomerases or kinases .
  • ADMET prediction : SwissADME or ProTox-II assess logP, bioavailability, and toxicity risks (e.g., hepatotoxicity from benzenesulfonyl groups) .
  • MD simulations : GROMACS evaluates binding stability under physiological conditions (e.g., 100 ns trajectories) .

How can researchers validate target engagement in cellular models?

Q. Advanced

  • Knockdown/knockout studies : CRISPR/Cas9-mediated gene silencing confirms target dependency .
  • Biochemical assays : Measure downstream biomarkers (e.g., phosphorylated proteins via Western blot) .
  • Cellular thermal shift assays (CETSA) : Verify compound-induced thermal stabilization of the target protein .

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